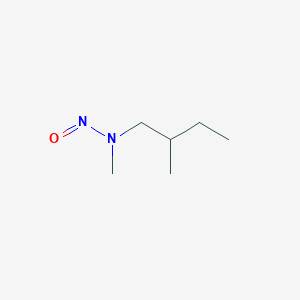

N-Nitrosomethyl(2-methylbutyl)amine

Description

Structurally, the 2-methylbutyl chain introduces steric hindrance and lipophilicity, which may influence metabolic activation pathways and toxicological profiles compared to linear-chain analogs. Regulatory agencies like the EMA and USP have stringent limits for nitrosamine impurities in pharmaceuticals due to their genotoxicity .

Properties

CAS No. |

130787-81-4 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methyl-N-(2-methylbutyl)nitrous amide |

InChI |

InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |

InChI Key |

RAPPKPUENZGVFU-UHFFFAOYSA-N |

SMILES |

CCC(C)CN(C)N=O |

Canonical SMILES |

CCC(C)CN(C)N=O |

Synonyms |

N-nitrosomethyl(2-methylbutyl)amine NM2MBA |

Origin of Product |

United States |

Preparation Methods

Batch Synthesis via Acid-Catalyzed Nitrosation

Procedure :

-

Precursor Preparation : Methyl(2-methylbutyl)amine is synthesized via alkylation of methylamine with 2-methylbutyl bromide or reductive amination of 2-methylbutyraldehyde with methylamine.

-

Nitrosation :

-

Dissolve 1 mol of methyl(2-methylbutyl)amine in a chilled (–5°C) mixture of water and hydrochloric acid (1.5 M).

-

Add 1.5 mol of sodium nitrite dissolved in water dropwise over 30 minutes while maintaining the temperature below 5°C.

-

Stir the biphasic mixture for 2–4 hours, then extract the product using diethyl ether or methyl tert-butyl ether (MTBE).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate under reduced pressure.

-

Yield and Purity : Typical yields range from 65% to 85%, with purity >90% confirmed via ¹H-NMR.

Critical Parameters :

Continuous Flow Synthesis

Apparatus :

-

Multi-channel perfluoroalkoxy (PFA) tubing reactors.

-

Backpressure regulators (8–10 bar) to maintain liquid-phase conditions.

Procedure :

-

Feed Streams :

-

Reaction Sequence :

-

Combine Feed A and Feed B in a T-mixer at 0.985 mL/min and 5.9 mL/min, respectively.

-

Introduce Feed C (1.11 mL/min) into the combined stream via a second T-mixer.

-

Pass the biphasic mixture through a 40 mL PFA reactor coil at 25°C for 10 minutes residence time.

-

Separate phases using a liquid-liquid separator, collecting the organic phase containing the product.

-

Advantages :

-

Safety : Continuous flow minimizes accumulation of explosive intermediates.

-

Scalability : Steady-state operation achieves throughputs exceeding 100 g/hour.

Optimization Strategies

Solvent Selection

A solvent mixture of 2-MeTHF and diethyl ether (1:1) outperforms traditional solvents like dichloromethane due to:

Temperature Control

Maintaining the reaction below 5°C suppresses side reactions, while post-reaction warming to 20°C in the separator enhances phase separation efficiency.

Analytical Characterization

1H-NMR (CDCl₃) :

-

δ 3.40–3.25 (m, 1H, N–CH(CH₂CH₂CH₃)),

-

δ 2.95 (s, 3H, N–CH₃),

-

δ 1.60–1.20 (m, 5H, CH₂ and CH(CH₃)),

GC-MS : Molecular ion peak at m/z 130.1 (C₆H₁₄N₂O⁺).

Comparative Analysis of Methods

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield | 65–85% | 75–90% |

| Reaction Time | 2–4 hours | 10 minutes |

| Scalability | Limited to 100 g | >1 kg/hour |

| Safety | Moderate risk | High safety |

| Purity | 90–95% | 97–99% |

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Carcinogenicity Studies

NMMBA is primarily studied for its potential as a carcinogen. Research indicates that it induces tumors in various animal models, particularly in the esophagus and liver. The compound has been shown to cause DNA methylation, a critical step in the carcinogenic process. For example, studies have demonstrated that NMMBA leads to significant methylation of DNA in the rat esophagus, which is a precursor to tumor formation .

Case Study: Tumor Induction in Animal Models

- Study Design : Fischer 344 rats were administered NMMBA via gavage.

- Findings : The study reported a high incidence of esophageal tumors, supporting the hypothesis that NMMBA is a potent carcinogen .

Analytical Chemistry Applications

NMMBA's detection and quantification in various matrices are crucial for risk assessment and regulatory compliance. Advanced analytical techniques such as gas chromatography and mass spectrometry are employed to analyze trace levels of NMMBA in environmental samples and consumer products.

Table: Analytical Methods for NMMBA Detection

| Method | Principle | Sensitivity |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility | High |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio | Very High |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Moderate |

Risk Assessment and Regulatory Implications

Given its classification as a probable human carcinogen, NMMBA is subject to strict regulatory scrutiny. Organizations such as the International Agency for Research on Cancer (IARC) have classified nitrosamines as potential human carcinogens based on animal studies. Consequently, there are ongoing efforts to limit exposure to NMMBA in consumer products and food .

Environmental and Health Impact Studies

Research has also focused on the environmental presence of NMMBA and its precursors. It has been detected in various consumer products such as personal care items and cleaning agents, often arising from reactions between nitrites and amines during manufacturing processes . Studies emphasize the need for monitoring these compounds to mitigate health risks associated with long-term exposure.

Mechanism of Action

The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Nitrosomethyl(2-methylbutyl)amine with structurally or functionally related nitrosamines and amines, based on evidence-derived

Key Comparative Insights:

Hydroxyl groups (e.g., 2-[Methyl(Nitroso)amino]butan-1-ol) increase polarity, reducing membrane permeability and bioavailability .

Regulatory Relevance: NMBA-d3 () and 2-[Methyl(Nitroso)amino]butan-1-ol () are critical for analytical testing, reflecting regulatory focus on trace nitrosamine detection .

Synthetic Precursors :

- Secondary amines like methyl(2-methylbutyl)amine (hypothetical precursor) pose contamination risks in APIs when exposed to nitrites, necessitating antioxidants (e.g., ascorbic acid) to inhibit nitrosation .

Metabolic Pathways :

- All nitrosamines require metabolic activation (e.g., via CYP450 enzymes) to generate alkylating agents that form DNA adducts. Structural differences influence reaction kinetics and adduct specificity .

Q & A

Q. What are the primary metabolic pathways of N-Nitrosomethyl(2-methylbutyl)amine in mammalian systems?

this compound undergoes hepatic and pulmonary metabolism via cytochrome P-450 enzymes. In the liver, it is primarily oxidized into reactive intermediates such as methyl(2-oxobutyl)amine, which can form DNA adducts. In the lung, Clara cells (non-ciliated bronchiolar cells) play a critical role due to their high cytochrome P-450 activity, converting the compound into mutagenic metabolites like methylhydroxypropylnitrosamine (MHP) . Key metabolites include glucuronide conjugates and hydroxylated derivatives, detectable in blood, liver, lung, and urine via HPLC or LC-MS .

Q. Which organs are most susceptible to carcinogenic effects in rodent models?

The lung is the primary target organ, with dose-dependent bronchioloalveolar adenomas and squamous cell carcinomas observed in Wistar rats. Secondary targets include the thyroid (adenomas) and, to a lesser extent, the kidneys and bladder. Tumor incidences range from 55% to 100% in high-dose groups (e.g., 200 mg/kg) .

Q. What experimental models are optimal for studying its carcinogenicity?

Male Wistar rats are the standard model due to their high susceptibility to pulmonary tumors. Intraperitoneal injection is commonly used to ensure systemic distribution, with observation periods of 12–24 months post-exposure. Dose ranges of 50–200 mg/kg are effective for inducing tumors while avoiding acute toxicity .

Advanced Research Questions

Q. How do metabolic differences between species influence carcinogenic outcomes?

Syrian hamsters show pancreatic ductal tumors rather than pulmonary lesions, attributed to species-specific expression of metabolizing enzymes. For example, hamster pancreatic S9 fractions activate this compound into mutagenic intermediates more efficiently than rat liver S9 . This divergence necessitates cross-species comparative studies using tissue-specific S9 fractions in Ames tests .

Q. What mechanisms explain contradictions in tumor distribution across studies?

Discrepancies arise from administration routes (intraperitoneal vs. intragastric) and metabolic activation efficiency. Intraperitoneal injection bypasses first-pass metabolism, increasing systemic bioavailability and lung exposure. In contrast, intragastric administration leads to higher gastrointestinal and hepatic activation, shifting tumor distribution to the esophagus and liver .

Q. How can in vitro systems replicate metabolic activation for mutagenicity screening?

- Liver S9 fractions : Use PCB-induced rat liver S9 to enhance cytochrome P-450 activity for detecting hydroxylated metabolites.

- Lung S9 fractions : Effective for studying MHP activation in Clara cells, critical for pulmonary carcinogenesis.

- Co-culture models : Combine lung epithelial cells with Clara cell isolates to mimic in vivo metabolic interactions .

Methodological Guidance

Q. Designing dose-response studies for carcinogenicity assessment

Q. Resolving data contradictions in metabolic activation

- Step 1 : Compare metabolite profiles across tissues (liver vs. lung) using isotopic labeling (e.g., ³H-labeled compounds).

- Step 2 : Validate enzyme specificity via inhibition assays (e.g., cytochrome P-450 inhibitors like SKF-525A) .

- Step 3 : Cross-reference with immunohistochemical staining for r-glutamyl transpeptidase in preneoplastic lesions .

Emerging Research Gaps

- Role of Clara cells vs. Type II alveolar cells : While Clara cells dominate metabolic activation, Type II cells may contribute to tumor progression via proliferative signaling. Lineage-tracing studies are needed .

- Impact of chronic low-dose exposure : Most studies use acute dosing; long-term low-dose effects on epigenetic regulation (e.g., DNA methylation) remain unexplored.

- Interspecies extrapolation : Develop organoid models from human lung tissues to assess relevance to human carcinogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.